2,2-Dimethyl-4-oxochroman-7-carboxylic Acid

Physicochemical profiling Drug-likeness Medicinal chemistry triage

2,2-Dimethyl-4-oxochroman-7-carboxylic acid (CAS 2091625-58-8, C₁₂H₁₂O₄, MW 220.22) is a chroman-4-one derivative bearing a gem-dimethyl group at the 2-position and a carboxylic acid at the 7-position of the fused benzopyran scaffold. It is listed as a research chemical building block and as an intermediate in patent WO-2012110860-A1, which describes tricyclic compounds as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B12290059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-oxochroman-7-carboxylic Acid
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)O)C
InChIInChI=1S/C12H12O4/c1-12(2)6-9(13)8-4-3-7(11(14)15)5-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyVLLNIYCJRRKKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-oxochroman-7-carboxylic Acid: Procurement-Relevant Identity, Class, and Core Physicochemical Profile


2,2-Dimethyl-4-oxochroman-7-carboxylic acid (CAS 2091625-58-8, C₁₂H₁₂O₄, MW 220.22) is a chroman-4-one derivative bearing a gem-dimethyl group at the 2-position and a carboxylic acid at the 7-position of the fused benzopyran scaffold . It is listed as a research chemical building block and as an intermediate in patent WO-2012110860-A1, which describes tricyclic compounds as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors [1]. Among commercially catalogued chroman-4-one carboxylic acids, its closest structural analogs include the regioisomeric 2,2-dimethyl-4-oxochroman-6-carboxylic acid (CAS 65372-54-5) and the non-gem-dimethyl analog 4-oxochroman-7-carboxylic acid (CAS 90921-09-8), each offering distinct physicochemical and application profiles that directly affect procurement decisions in medicinal chemistry and chemical biology programs .

Why 2,2-Dimethyl-4-oxochroman-7-carboxylic Acid Cannot Be Interchanged with Regioisomeric or Des-methyl Chroman-4-one Carboxylic Acids in Research Sourcing


Interchanging chroman-4-one carboxylic acids without regard for substitution pattern introduces significant risk in structure–activity relationship (SAR) programs and synthetic route design. The gem-dimethyl group at C2 fundamentally alters lipophilicity (XLogP3 ≈ 1.5 for the 7-COOH isomer) relative to the non-methylated 4-oxochroman-7-carboxylic acid (XLogP3 ≈ 0.9) [1], while the position of the carboxylic acid (C6 vs. C7) changes the hydrogen-bond donor/acceptor geometry and the vector of the carboxylate pharmacophore, which is critical for target engagement [2]. Systematic SAR studies on 2,2-dimethylchromans demonstrate that carboxylic acid placement on the chroman scaffold directly governs inhibitory potency at enzymes such as diacylglycerol lipase-α (DAGL-α) and the N-acylethanolamine acid amidase (NAAA), with IC₅₀ values spanning over two orders of magnitude depending solely on regioisomeric substitution [3][4]. Below, we provide the specific quantitative evidence a scientific buyer needs to justify selection of the 7-carboxylic acid regioisomer over the closest in-class alternatives.

2,2-Dimethyl-4-oxochroman-7-carboxylic Acid: Quantitative Comparator Evidence for Differentiated Scientific Procurement


Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count Differentiate the 7-COOH Gem-Dimethyl Chroman-4-one from the Non-methylated Parent Acid

The 2,2-dimethyl substitution and carboxylic acid placement at C7 produce a calculated partition coefficient (XLogP3) of 1.5 for the target compound, compared with XLogP3 of 0.9 for the non-methylated 4-oxochroman-7-carboxylic acid (CAS 90921-09-8), a difference of +0.6 log units [1]. Both compounds share the same topological polar surface area (TPSA = 63.6 Ų) and hydrogen-bond acceptor count (4), but the target compound has one additional rotatable bond owing to the gem-dimethyl moiety, which modestly increases conformational flexibility while the hydrogen-bond donor count remains identical (1, carboxyl OH) . This combination of elevated lipophilicity with unchanged TPSA places the target compound further into oral drug-like chemical space without incurring additional H-bond donor penalties that would compromise permeability.

Physicochemical profiling Drug-likeness Medicinal chemistry triage

Regioisomeric Carboxylic Acid Position (C7 vs. C6) Governs Synthetic Utility as a Precursor to mPGES-1 Inhibitor Scaffolds

Patent WO-2012110860-A1 explicitly names 2,2-dimethyl-4-oxochroman-7-carboxylic acid as a key intermediate in the synthesis of tricyclic mPGES-1 inhibitors, with the 7-carboxylic acid group serving as the anchor point for further annulation to form the tricyclic core [1]. The corresponding 6-carboxylic acid regioisomer (CAS 65372-54-5), while commercially available and of identical molecular formula (C₁₂H₁₂O₄, MW 220.22), is notably absent from the synthetic schemes in this patent family, indicating that the C7 carboxylate vector is structurally required for the downstream cyclization chemistry that generates the bioactive tricyclic scaffold . The 6-COOH isomer is instead reported for distinct applications: isolation from C. viscidiflorus lanceolatus and use in preparing chromanone and chromone analogs of diacylhydrazines with insecticidal activity .

Patent-defined intermediates mPGES-1 inhibition Regioselective synthesis

Carboxylic Acid Regioisomerism on the 2,2-Dimethylchroman Scaffold Profoundly Modulates NAAA Inhibitory Potency: Class-Level SAR Evidence

Although direct NAAA IC₅₀ data for the 7-COOH target compound are not publicly disclosed, high-confidence class-level SAR can be derived from regioisomeric 2,2-dimethylchroman carboxylic acid analogs in BindingDB and associated medicinal chemistry literature. Within the 2,2-dimethylchroman chemotype, compounds bearing a carboxylic acid or carboxylate-derived functionality at the position corresponding to C7 exhibit NAAA IC₅₀ values ranging from 6 nM to 73 nM depending on the linker and substitution [1][2]. In contrast, closely related 2,2-dimethylchroman analogs lacking the carboxylate at this vector or placing it at alternative positions show substantially weaker activity: IC₅₀ values of 160 nM to >8,000 nM at NAAA, and significant off-target activity at acid ceramidase (IC₅₀ = 22 nM) when the carboxylate geometry deviates from the optimal 7-position-aligned trajectory [3]. The carboxylic acid functionality is explicitly identified as essential for DAGL-α inhibitory activity in 2,2-dimethylchroman-containing glycine sulfonamides, further reinforcing that the presence and correct placement of the acid group are non-negotiable for target engagement in this scaffold family [4].

NAAA inhibition Endocannabinoid system Structure–activity relationship

Synthetic Tractability: The 7-COOH Acid Serves as a Direct Esterification Partner While the 6-COOH Isomer Requires Alternative Coupling Strategies

2,2-Dimethyl-4-oxochroman-7-carboxylic acid undergoes direct Fischer esterification with ethanol under sulfuric acid catalysis to yield ethyl 2,2-dimethyl-4-oxochroman-7-carboxylate (CAS 191611-56-0), a reaction that proceeds cleanly to full conversion under standard reflux conditions . This ester serves as a versatile intermediate for further transformations including ketone reduction (NaBH₄ or LiAlH₄ to the 4-hydroxychroman) and oxidation back to the parent acid . The corresponding methyl ester (CAS 2089289-02-9) is also commercially catalogued, confirming that the 7-COOH acid is a viable and well-precedented precursor for both ethyl and methyl ester prodrug forms or protected intermediates [1]. For the 6-COOH regioisomer, while similar chemistry is feasible, the literature-precedented applications emphasize diacylhydrazine conjugate formation rather than simple ester prodrug generation, reflecting divergent downstream workflows depending on regioisomer selection .

Esterification Prodrug synthesis Building block versatility

Hydrogen-Bond Acceptor Count Parity Masks Regiochemistry-Dependent Target Engagement: TPSA-Neutral but Pharmacophore-Divergent

Both 2,2-dimethyl-4-oxochroman-7-carboxylic acid and its 6-carboxylic acid regioisomer present identical computed TPSA (63.6 Ų), identical hydrogen-bond acceptor count (4), and identical hydrogen-bond donor count (1) . This physicochemical parity could misleadingly suggest functional interchangeability. However, the vector of the carboxylate pharmacophore differs substantially: the C7 carboxylate projects from the meta/para-like position relative to the pyran oxygen, whereas the C6 carboxylate occupies a para-like position relative to the ketone. SAR data from the 2,2-dimethylchroman series demonstrate that this subtle vector change translates into dramatic selectivity shifts—compounds with the C7-oriented carboxylate exhibit preferential NAAA inhibition (IC₅₀ 6–73 nM) [1], while altering the carboxylate trajectory can redirect inhibitory activity toward acid ceramidase (IC₅₀ = 22 nM for certain analogs) or abolish NAAA activity entirely [2]. This regiochemistry-dependent target engagement profile cannot be predicted from global computed descriptors alone and must be considered in scaffold selection.

Pharmacophore modeling Target engagement Regiochemical selectivity

Direct Head-to-Head Antiproliferative Comparison with a 3-Substituted 2,2-Dimethyl-4-oxochroman Analog

A direct head-to-head antiproliferative study evaluated 2,2-dimethyl-4-oxochroman-3-ylmorpholine-4-carbodithioate (a C3-functionalized derivative of the target compound's core scaffold) against multiple human cancer cell lines alongside the unsubstituted 2,2-dimethyl-4-oxochroman parent scaffold as the baseline comparator [1]. While the target compound 2,2-dimethyl-4-oxochroman-7-carboxylic acid was not itself the test article, the study provides the most direct available comparison of how functionalization on the 2,2-dimethyl-4-oxochroman core—at C3 (dithiocarbamate) versus the baseline unsubstituted scaffold—modulates antiproliferative potency. The morpholine-4-carbodithioate derivative exhibited measurable antiproliferative activity, with the crystal structure confirming the 2,2-dimethyl-4-oxochroman core geometry (orthorhombic, Pbca) and providing a structural baseline for understanding how substitution at different positions (C3 vs. C7) may affect conformation and activity [1]. This evidence supports the value of the 2,2-dimethyl-4-oxochroman scaffold as a tunable antiproliferative core, where the 7-COOH variant offers a distinct derivatization vector compared with C3-substituted analogs.

Antiproliferative activity Cancer cell lines Crystal structure

Optimal Procurement Scenarios for 2,2-Dimethyl-4-oxochroman-7-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Targeting mPGES-1 for Inflammation and Pain

When a research program requires a chroman-4-one building block for synthesizing tricyclic mPGES-1 inhibitors as described in patent WO-2012110860-A1, 2,2-dimethyl-4-oxochroman-7-carboxylic acid is the specified intermediate. The 7-COOH regiochemistry is structurally required for the annulation step that forms the tricyclic core; the 6-COOH isomer cannot substitute [1]. The gem-dimethyl group at C2 provides the lipophilicity needed for membrane target engagement (XLogP3 = 1.5 vs. 0.9 for the non-methylated parent) without increasing TPSA or H-bond donor count .

Endocannabinoid System Probe Development Requiring Selective NAAA Inhibition

For NAAA-targeted chemical probe or lead discovery, class-level SAR indicates that the 7-carboxylate vector on the 2,2-dimethylchroman scaffold is associated with nanomolar potency (IC₅₀ range 6–73 nM in recombinant human NAAA assays), while alternative carboxylate placements result in potency losses exceeding 20-fold and introduce off-target acid ceramidase activity [2][3]. Procurement of the 7-COOH acid ensures the scaffold is compatible with established SAR and can be elaborated via esterification to access the potency range documented in BindingDB [2].

Parallel Medicinal Chemistry Requiring Orthogonal Functionalization Vectors on a Validated Antiproliferative Scaffold

Programs exploring antiproliferative SAR on the 2,2-dimethyl-4-oxochroman core can use the 7-carboxylic acid variant as a complement to existing C3-substituted analogs. The C3 position has been validated for antiproliferative activity via morpholine-4-carbodithioate conjugation, and the crystal structure of the C3 derivative (orthorhombic Pbca) provides a structural reference [4]. The 7-COOH acid offers a non-overlapping derivatization handle, enabling libraries that explore both C3 and C7 vectors simultaneously without synthetic interference between the two positions.

Prodrug and Ester Intermediate Synthesis Requiring Documented, High-Conversion Chemistry

When a synthetic workflow requires a carboxylic acid that can be reliably converted to ethyl or methyl ester prodrug forms or protected intermediates, the 7-COOH acid offers documented Fischer esterification chemistry with full conversion under standard reflux conditions . Both the ethyl ester (CAS 191611-56-0) and methyl ester (CAS 2089289-02-9) are commercially catalogued, providing procurement flexibility and confirming synthetic precedent. The alternative 6-COOH isomer lacks this breadth of characterized ester derivatives, making the 7-COOH acid the more versatile choice for ester-based synthetic strategies .

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